5-(Trimethylsilyl)-1,3-cyclopentadiene

Catalog No.
S605324
CAS No.
3559-74-8
M.F
C8H14Si
M. Wt
138.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trimethylsilyl)-1,3-cyclopentadiene

CAS Number

3559-74-8

Product Name

5-(Trimethylsilyl)-1,3-cyclopentadiene

IUPAC Name

cyclopenta-2,4-dien-1-yl(trimethyl)silane

Molecular Formula

C8H14Si

Molecular Weight

138.28 g/mol

InChI

InChI=1S/C8H14Si/c1-9(2,3)8-6-4-5-7-8/h4-8H,1-3H3

InChI Key

VMFHCJPMKUTMMQ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1C=CC=C1

Synonyms

5-trimethylsilylcyclopentadiene

Canonical SMILES

C[Si](C)(C)C1C=CC=C1

Organic Synthesis:

  • Precursor for Functionalized Cyclopentadienes: The presence of the trimethylsilyl (TMS) group makes 5-(TMS)-1,3-CPD a valuable intermediate for synthesizing various functionalized cyclopentadienes. The TMS group can be readily removed using various deprotection methods, allowing further functionalization at the 5th position of the cyclopentadiene ring. [PubChem, 5-(Trimethylsilyl)-1,3-cyclopentadiene, ]
  • Diels-Alder Cycloadditions: 5-(TMS)-1,3-CPD can participate in Diels-Alder cycloadditions as a dienophile due to the presence of the conjugated double bond system. This reaction allows the formation of complex cyclic structures with potential applications in drug discovery and material science. [ScienceDirect, Diels–Alder reaction, ]

Material Science:

  • Precursor for Cyclopentadienyl Metal Complexes: 5-(TMS)-1,3-CPD can be used as a precursor for the synthesis of cyclopentadienyl metal complexes, which are important materials in various applications, including catalysis, organic light-emitting diodes (OLEDs), and magnets. The TMS group can be used to protect the reactive cyclopentadiene ring during complexation with the metal center. [Royal Society of Chemistry, Cyclopentadienyl metal complexes, ]

Medicinal Chemistry:

  • Modifying Bioactive Molecules: Due to its reactivity, 5-(TMS)-1,3-CPD could potentially be used as a modifying agent for bioactive molecules. The introduction of the cyclopentadiene moiety at specific locations could modulate the biological activity and properties of the molecule. However, further research is needed to explore this potential application.

5-(Trimethylsilyl)-1,3-cyclopentadiene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a cyclopentadiene ring. Its molecular formula is C₈H₁₄Si, and it is recognized for its unique structural properties, which contribute to its reactivity and applications in various chemical processes. The compound is classified as a flammable liquid and poses certain hazards, including skin irritation upon contact .

  • Formation of Metal Complexes: It reacts with metal carbonyls to form π-complexes, which are significant in coordination chemistry .
  • Cycloaddition Reactions: The compound can undergo cycloaddition reactions, making it useful in synthetic organic chemistry.
  • Hydrogen and Trimethylsilyl Migrations: Research has shown that this compound can facilitate migrations of hydrogen and trimethylsilyl groups under certain conditions, enhancing its utility in organic synthesis .

The synthesis of 5-(Trimethylsilyl)-1,3-cyclopentadiene typically involves the reaction of trimethylsilyl chloride with sodium cyclopentadienide. The general reaction can be represented as follows:

text
(CH₃)₃SiCl + NaC₅H₅ → (CH₃)₃Si-C₅H₄ + NaCl

This method highlights the straightforward approach to producing the compound through the introduction of the trimethylsilyl group into the cyclopentadiene framework .

5-(Trimethylsilyl)-1,3-cyclopentadiene finds applications in various fields:

  • Synthetic Organic Chemistry: It serves as a silylating agent in organic synthesis, facilitating the formation of more complex molecules.
  • Coordination Chemistry: The compound's ability to form stable complexes with metals makes it valuable in catalysis and materials science.
  • Research

Interaction studies involving 5-(Trimethylsilyl)-1,3-cyclopentadiene primarily focus on its reactivity with metal complexes and other organic substrates. These studies provide insights into its behavior in various chemical environments, contributing to a better understanding of its potential applications and limitations in synthetic pathways .

Several compounds share structural similarities with 5-(Trimethylsilyl)-1,3-cyclopentadiene. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
Trimethylsilyl cyclopentadieneCyclopentadiene with trimethylsilylMore reactive due to lack of substituents
1,3-CyclopentadieneUnsubstituted cyclopentadieneHigher reactivity due to absence of silyl group
5-Methyl-1,3-cyclopentadieneMethyl group instead of trimethylsilylDifferent electronic properties
5-Phenyl-1,3-cyclopentadienePhenyl group substitutionEnhanced stability and different reactivity

The presence of the trimethylsilyl group distinguishes 5-(Trimethylsilyl)-1,3-cyclopentadiene from these similar compounds, enhancing its utility in specific

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

25134-15-0
3559-74-8

Dates

Modify: 2023-08-15

Explore Compound Types